molecular formula C24H20N2O3 B7638044 (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate

Cat. No.: B7638044
M. Wt: 384.4 g/mol
InChI Key: XIHBVMBQFOOMIA-UHFFFAOYSA-N
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Description

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate is a heterocyclic compound that contains both pyrido[1,2-a]pyrimidine and diphenylacetate moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methyl-4-oxopyrido[1,2-a]pyrimidine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core and exhibit similar biological activities.

    Diphenylacetate derivatives: Compounds with the diphenylacetate moiety also show diverse pharmacological properties.

Uniqueness

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate is unique due to the combination of both pyrido[1,2-a]pyrimidine and diphenylacetate moieties in its structure. This dual functionality enhances its potential for diverse biological activities and applications in various fields of research.

Properties

IUPAC Name

(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-17-12-13-21-25-20(14-22(27)26(21)15-17)16-29-24(28)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHBVMBQFOOMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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